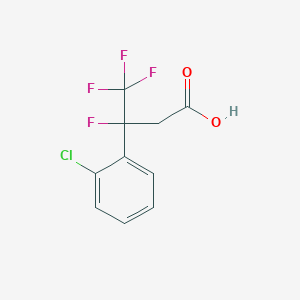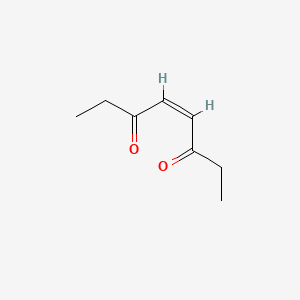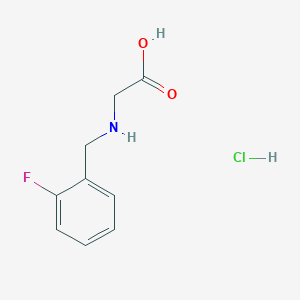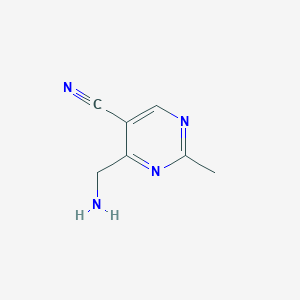
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid is an organic compound that belongs to the class of halogenated aromatic acids. This compound is characterized by the presence of a chlorophenyl group and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid typically involves the reaction of 2-chlorobenzyl chloride with tetrafluorobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of safer solvents and reagents is prioritized to minimize environmental impact and ensure worker safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid: Characterized by the presence of a chlorophenyl group and multiple fluorine atoms.
3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid: Similar structure but with the chlorine atom in a different position on the phenyl ring.
3-(2-Chlorophenyl)-3,4,4,4-tetrafluoropentanoicacid: Similar structure but with an additional carbon atom in the aliphatic chain .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in scientific research .
Propriétés
Formule moléculaire |
C10H7ClF4O2 |
|---|---|
Poids moléculaire |
270.61 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid |
InChI |
InChI=1S/C10H7ClF4O2/c11-7-4-2-1-3-6(7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
Clé InChI |
NYZZZNFFQFSZRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)



![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)




![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)



![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)
